molecular formula C11H18O6 B1618855 4,5-Diacetyloxypentyl acetate CAS No. 5470-86-0

4,5-Diacetyloxypentyl acetate

Cat. No. B1618855
CAS RN: 5470-86-0
M. Wt: 246.26 g/mol
InChI Key: BRZLKIOVYHEWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the physical and chemical properties of 4,5-Diacetyloxypentyl acetate is not available .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, specific information about the mechanism of action of 4,5-Diacetyloxypentyl acetate is not available .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. Unfortunately, specific safety data for 4,5-Diacetyloxypentyl acetate is not available .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, specific future directions for 4,5-Diacetyloxypentyl acetate are not available .

properties

IUPAC Name

4,5-diacetyloxypentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-8(12)15-6-4-5-11(17-10(3)14)7-16-9(2)13/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZLKIOVYHEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282790
Record name 4,5-diacetyloxypentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5470-86-0
Record name NSC27994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-diacetyloxypentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,5-Diacetyloxypentyl acetate
Reactant of Route 2
Reactant of Route 2
4,5-Diacetyloxypentyl acetate
Reactant of Route 3
Reactant of Route 3
4,5-Diacetyloxypentyl acetate
Reactant of Route 4
Reactant of Route 4
4,5-Diacetyloxypentyl acetate
Reactant of Route 5
Reactant of Route 5
4,5-Diacetyloxypentyl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,5-Diacetyloxypentyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.